molecular formula C14H11ClFNO3S B2992817 [2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387855-32-5

[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

Cat. No. B2992817
CAS RN: 387855-32-5
M. Wt: 327.75
InChI Key: LYYVERYYTWDQTR-UHFFFAOYSA-N
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Description

[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug development. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Overview

The compound [2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate represents a class of chemicals that could potentially be involved in various scientific research applications, given its structural complexity and functional groups. However, direct research specifically addressing this compound's applications is scarce. Instead, insights can be drawn from studies on related chemicals, particularly those involving chloro- and fluoro-substituted compounds, which share some structural similarities and may indicate potential areas of application.

Environmental Impact and Degradation

Research on similar chloro- and fluoro-containing compounds has highlighted their environmental presence and degradation challenges. For instance, chlorophenols, a class of chemicals that share chloro-substituted characteristics, have been studied for their toxicity and persistence in aquatic environments, indicating the importance of understanding the environmental fate of such compounds (Tingting Ge et al., 2017). Additionally, the degradation and transformation pathways of these compounds, including potential biodegradation by microorganisms, are critical for assessing their environmental impact and for developing remediation strategies (Karen Magnoli et al., 2020).

Potential in Material Science

Fluoroalkylation reactions, including those involving fluoro- and chloro-substituted anilines, have been explored for the synthesis of fluorinated materials. These materials often exhibit unique properties, such as enhanced stability and resistance to degradation, making them suitable for various applications in material science and engineering (Hai‐Xia Song et al., 2018). The synthesis of [2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate could potentially contribute to the development of novel materials with specific desired properties.

Pharmacological Applications

While direct applications in pharmacology for this specific compound were not identified, the structural motifs present in the molecule suggest potential for pharmacological exploration. Compounds containing both fluoro- and chloro-substituted anilines have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (M. Naveed et al., 2018). This implies that [2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate could be a candidate for pharmacological research, potentially leading to the discovery of new therapeutic agents.

properties

IUPAC Name

[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S/c1-8-2-5-12(21-8)14(19)20-7-13(18)17-11-4-3-9(16)6-10(11)15/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYVERYYTWDQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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